3-Hydroxymethylmorpholine

Catalog No.
S724251
CAS No.
106910-83-2
M.F
C5H11NO2
M. Wt
117.15 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Hydroxymethylmorpholine

CAS Number

106910-83-2

Product Name

3-Hydroxymethylmorpholine

IUPAC Name

morpholin-3-ylmethanol

Molecular Formula

C5H11NO2

Molecular Weight

117.15 g/mol

InChI

InChI=1S/C5H11NO2/c7-3-5-4-8-2-1-6-5/h5-7H,1-4H2

InChI Key

UCDFBOLUCCNTDQ-UHFFFAOYSA-N

SMILES

C1COCC(N1)CO

Canonical SMILES

C1COCC(N1)CO

The exact mass of the compound 3-Hydroxymethylmorpholine is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

3-Hydroxymethylmorpholine (CAS 106910-83-2) is a highly specialized chiral building block characterized by a morpholine ring with a hydroxymethyl substitution at the C3 position. In pharmaceutical procurement, it is primarily sourced as a critical precursor for the synthesis of advanced kinase inhibitors (such as mTOR and PI3K targets) and apoptosis-inducing agents, including Bcl-2 inhibitors like Venetoclax analogs [1]. Unlike standard morpholine, the C3 substitution introduces both a precise stereogenic center and a polar hydroxyl handle, which are essential for enhancing metabolic stability, directing spatial configuration within kinase binding pockets, and enabling complex downstream functionalizations such as etherification and cyclic sulfamidate formation [2].

Substituting 3-hydroxymethylmorpholine with generic unsubstituted morpholine or regioisomers like 2-hydroxymethylmorpholine routinely fails in advanced active pharmaceutical ingredient (API) manufacturing. In kinase inhibitor development, the specific steric bulk at the C3 position directly engages the solvent-exposed region of the mTOR kinase, driving critical selectivity over off-target PI3K isoforms—a structural advantage entirely absent in unsubstituted morpholines [1]. Furthermore, from a process chemistry perspective, the C3-hydroxymethyl group acts as a mandatory functional linker for etherification in Bcl-2 inhibitor synthesis and allows for the formation of cyclic sulfamidate intermediates, rendering analogs like 3-methylmorpholine or standard morpholine chemically inert for these specific synthetic pathways [2].

Kinase Pocket Selectivity: mTOR vs. PI3K Differentiation

When developing pyrimido-pyrrolo-oxazine kinase inhibitors, selecting the correct morpholine derivative is critical for target selectivity. In head-to-head structure-activity relationship studies, the introduction of a sterically hindered C3-substituted morpholine (such as 3-hydroxymethylmorpholine derivatives) yielded compound 12b, which demonstrated a ~450-fold selectivity for mTOR over class I PI3K isoforms[1]. In contrast, unsubstituted morpholine derivatives typically exhibit poor selectivity (often <10-fold). This massive quantitative improvement in selectivity dictates the procurement of the C3-substituted precursor for oncology applications.

Evidence DimensionKinase selectivity fold (mTOR over class I PI3K isoforms)
Target Compound Data~450-fold selectivity (via C3-substituted morpholine derivatives like compound 12b)
Comparator Or BaselineUnsubstituted morpholine derivatives (typically <10-fold selectivity)
Quantified Difference>40-fold improvement in target selectivity
ConditionsIn vitro kinase inhibition assays evaluating pyrimido-pyrrolo-oxazine scaffolds

Procuring the C3-substituted variant is critical for oncology drug developers to achieve high mTOR selectivity and avoid off-target PI3K toxicity.

Synthetic Processability: Cyclic Sulfamidate Intermediate Formation

For advanced stereospecific synthesis, the processability of the starting material is paramount. 3-Hydroxymethylmorpholine provides a critical hydroxyl handle that allows for a two-step conversion (using thionyl chloride followed by NaIO4/RuO4 oxidation) into a cyclic sulfamidate intermediate with a 52% yield [1]. A comparator like 3-methylmorpholine entirely lacks this functional group, rendering it incapable of forming cyclic sulfamidates. This unique reactivity makes the hydroxymethyl variant indispensable for buyers executing complex regioselective ring-opening reactions.

Evidence DimensionYield of cyclic sulfamidate intermediate via RuO4 oxidation
Target Compound Data52% yield of stereospecific cyclic sulfamidate
Comparator Or Baseline3-Methylmorpholine (0% yield; lacks the requisite hydroxyl group for cyclization)
Quantified DifferenceEnables a completely novel reaction pathway unavailable to alkyl-substituted analogs
ConditionsTwo-step conversion using thionyl chloride followed by NaIO4/RuO4 oxidation

Buyers requiring advanced stereospecific ring-opening reactions must select the hydroxymethyl variant, as simple alkyl substitutions cannot form the necessary sulfamidate intermediates.

Linker Compatibility for Apoptosis-Inducing Agents

In the manufacturing of apoptosis-inducing agents, such as Venetoclax-class Bcl-2 inhibitors, the precursor must support specific linker chemistries. 3-Hydroxymethylmorpholine successfully undergoes etherification when reacted with alkyl halides (e.g., iodoethane) in the presence of K2CO3, quantitatively forming the necessary ether linkages [1]. Generic unsubstituted morpholine lacks this hydroxyl group and cannot serve as a structural linker, forcing procurement teams to specifically source the C3-hydroxymethyl compound for these API synthetic routes.

Evidence DimensionSuitability for ether linkage formation
Target Compound DataQuantitative conversion via reaction with alkyl halides (e.g., iodoethane/K2CO3)
Comparator Or BaselineUnsubstituted morpholine (Lacks functional handle for etherification)
Quantified DifferenceProvides an essential functional linker for API synthesis
ConditionsN,N-dimethylformamide solvent, K2CO3 base, overnight reaction

For the procurement of precursors for Venetoclax-class Bcl-2 inhibitors, the C3-hydroxymethyl group is mandatory to serve as the structural linker.

Synthesis of Highly Selective mTOR Kinase Inhibitors

3-Hydroxymethylmorpholine is the optimal precursor for developing pyrimido-pyrrolo-oxazine and triazine-based mTOR inhibitors (e.g., PQR626 analogs). The C3 substitution provides the necessary steric hindrance to engage the mTOR solvent-exposed region, ensuring high selectivity over PI3K [1].

Manufacturing of Venetoclax-Class Bcl-2 Inhibitors

In the synthesis of apoptosis-inducing agents, this compound is utilized as a critical structural linker. The hydroxymethyl group undergoes etherification with alkyl halides under basic conditions, a mandatory step in constructing the complex pharmacophores required for Bcl-2 inhibition [2].

Stereospecific Synthesis via Cyclic Sulfamidates

For complex heterocycle manufacturing, 3-hydroxymethylmorpholine serves as a chiral pool material. It can be converted into cyclic sulfamidates, enabling highly regioselective and stereospecific ring-opening reactions with organometallic reagents that are impossible with standard alkyl-morpholines [3].

XLogP3

-1.2

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (100%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H318 (100%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
H332 (100%): Harmful if inhaled [Warning Acute toxicity, inhalation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation]

Pictograms

Irritant

Corrosive;Irritant

Dates

Last modified: 08-15-2023

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